Biochemical Potency: HPK1-IN-21's Ki of 0.8 nM Compared to Reference Inhibitors
HPK1-IN-21 demonstrates a Ki value of 0.8 nM against HPK1, placing it among the more potent inhibitors in its class [1]. While not the single most potent HPK1 inhibitor reported (e.g., HPK1-IN-3 has an IC50 of 0.25 nM and HPK1-IN-4 has an IC50 of 0.061 nM [2]), HPK1-IN-21's potency is comparable to other advanced tool compounds like HPK1-IN-31 (IC50 = 0.8 nM) and is significantly more potent than many earlier-generation inhibitors such as HPK1-IN-33 (Ki = 1.7 µM) .
| Evidence Dimension | Biochemical Potency (Ki or IC50) |
|---|---|
| Target Compound Data | Ki = 0.8 nM |
| Comparator Or Baseline | HPK1-IN-3 (IC50 = 0.25 nM), HPK1-IN-4 (IC50 = 0.061 nM), HPK1-IN-31 (IC50 = 0.8 nM), HPK1-IN-33 (Ki = 1700 nM) |
| Quantified Difference | HPK1-IN-21 is 3.2-fold less potent than HPK1-IN-3, 13-fold less potent than HPK1-IN-4, equipotent to HPK1-IN-31, and 2125-fold more potent than HPK1-IN-33. |
| Conditions | Biochemical kinase inhibition assay (ATP-competitive) |
Why This Matters
This level of potency ensures reliable target engagement in biochemical and cellular assays, while its position in the potency hierarchy allows researchers to select a tool with a validated balance of activity and other drug-like properties.
- [1] ACS Med Chem Lett. 2021, 13(1):84-91. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). View Source
- [2] HPK1-IN-4 Product Page, TargetMol. View Source
